molecular formula C21H18BrNO5S B12475027 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate

Cat. No.: B12475027
M. Wt: 476.3 g/mol
InChI Key: NLNTWFHYHIANSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate is a complex organic compound that features a unique structure combining a dioxooctahydro-methanoisoindol moiety with a bromobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate typically involves multiple steps, starting with the preparation of the dioxooctahydro-methanoisoindol core. This core can be synthesized through a series of cyclization and oxidation reactions. The final step involves the sulfonation of the phenyl group with 4-bromobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl 4-bromobenzenesulfonate apart from similar compounds is its unique combination of the dioxooctahydro-methanoisoindol core with the bromobenzenesulfonate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H18BrNO5S

Molecular Weight

476.3 g/mol

IUPAC Name

[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 4-bromobenzenesulfonate

InChI

InChI=1S/C21H18BrNO5S/c22-14-7-9-15(10-8-14)29(26,27)28-17-4-2-1-3-16(17)23-20(24)18-12-5-6-13(11-12)19(18)21(23)25/h1-4,7-10,12-13,18-19H,5-6,11H2

InChI Key

NLNTWFHYHIANSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4OS(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.